molecular formula C12H13FN4 B1399693 3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1159553-30-6

3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B1399693
M. Wt: 232.26 g/mol
InChI Key: HWUCZYBBJUGEIK-UHFFFAOYSA-N
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Description

“3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine” is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class of compounds . These compounds are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves a variety of synthetic routes. Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of “3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine” can be characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine” can be determined using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Scientific Research Applications

Anticonvulsant Activity

  • The compound and its derivatives have been researched for their anticonvulsant activity. For instance, a study synthesized and tested various substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines for their ability to control seizures induced by maximal electroshock in rats. Several compounds demonstrated potent anticonvulsant effects, with the 3-(2-fluorobenzyl)-8-(methylamino) and 3-(2,6-difluorobenzyl)-8-(methylamino) congeners showing the most effective results (Kelley et al., 1995).

Synthesis and Optimization

  • Research has been conducted on the synthesis of compounds like 8-(2-fluoro-4-nitrophenoxy)-[1,2,4] triazolo [4,3-a] pyrazine, which serve as important intermediates in creating biologically active compounds. A study in 2019 established a rapid synthesis method for such compounds, optimizing the process to achieve a total yield of 80.04% (Zhang et al., 2019).

Novel Synthesis Methods

  • Innovative methods for synthesizing 8-oxo-3-thioxo-2,3,7,8-tetrahydro-1,2,4-triazolo [4,3-a] pyrazines have been developed, involving intramolecular condensation reactions of substituted 1,2,4-triazoline-3-thiones. These methods are valued for their simplicity and the good yields they produce (Lee et al., 1989).

Applications in Energetic Materials

  • Some derivatives of the compound are being explored for their potential as ingredients in explosives and propellants. For instance, research on oxygen-rich 1,2,4-triazolo[3,4-d]-1,2,4-triazolo[3,4-f]-furazano[3,4-b]pyrazines has revealed their suitability for use in energetic materials, with certain compounds exhibiting superior burning rates compared to other known substances (Sheremetev et al., 2016).

Quantitative Determination in Pharmaceuticals

  • The compound has also been the subject of studies focused on developing quantification methods for potential pharmaceutical applications. For example, research on 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one used nonaqueous potentiometric titration to develop a quantification method, confirming its linearity, accuracy, and precision (Netosova et al., 2021).

Future Directions

The future directions for “3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine” could involve further exploration of its biological activities and potential applications in medicinal chemistry . Additionally, more research could be conducted to better understand its chemical reactions and synthesis .

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4/c13-10-3-1-9(2-4-10)7-11-15-16-12-8-14-5-6-17(11)12/h1-4,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUCZYBBJUGEIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CC3=CC=C(C=C3)F)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50734429
Record name 3-[(4-Fluorophenyl)methyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

CAS RN

1159553-30-6
Record name 3-[(4-Fluorophenyl)methyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 2
3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 3
Reactant of Route 3
3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 4
3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 5
3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 6
3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

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